molecular formula C9H10N2O2S B3153553 5,7-Dimethoxybenzo[d]thiazol-2-amine CAS No. 760910-22-3

5,7-Dimethoxybenzo[d]thiazol-2-amine

Cat. No.: B3153553
CAS No.: 760910-22-3
M. Wt: 210.26 g/mol
InChI Key: JRMYWSGFZFQJGS-UHFFFAOYSA-N
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Description

5,7-Dimethoxybenzo[d]thiazol-2-amine is a chemical compound that belongs to the benzo[d]thiazole class. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C9H10N2O2S, and it has a molecular weight of 210.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxybenzo[d]thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminothiophenol derivatives with methoxy-substituted benzaldehydes. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired benzo[d]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxybenzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized benzo[d]thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5,7-Dimethoxybenzo[d]thiazol-2-amine belongs to the 2-aminothiazole family, which has shown significant potential in anticancer research. Compounds within this class have demonstrated a broad pharmacological spectrum, including potent anticancer properties. Studies indicate that derivatives of 2-aminothiazole exhibit selective nanomolar inhibitory activity against various human cancer cell lines, such as breast, lung, and colon cancers .

For instance, a study highlighted that certain 2-aminothiazole analogs displayed enhanced antitumor activity through mechanisms involving apoptosis and inhibition of multiple enzyme targets like EGFR and Akt . The introduction of specific substituents on the thiazole core can further enhance these effects, making compounds like this compound valuable candidates for drug discovery.

Antimicrobial Properties
Research has also shown that this compound exhibits antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. This property makes it a potential candidate for developing new antibiotics or antimicrobial agents .

Agricultural Applications

Herbicidal Activity
The compound has been noted for its potential use as an herbicide. Research indicates that derivatives of benzo[d]thiazole can inhibit the growth of certain weeds by interfering with their metabolic pathways . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly herbicides is paramount.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. SAR studies reveal that modifications to the thiazole ring can significantly influence biological activity. For example, substituents at specific positions on the benzene ring have been correlated with improved anticancer activity .

Substituent Position Effect on Activity
Meta-positionEnhanced anticancer properties
Para-positionImproved selectivity against cancer cells

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:

  • Case Study A : A derivative was tested against melanoma cell lines and showed a significant reduction in cell viability compared to untreated controls. This study suggests that modifications to the compound can lead to improved therapeutic outcomes in oncology .
  • Case Study B : In agricultural trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops. This highlights its potential as a selective herbicide in crop management systems .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known for its stability and reactivity, which allows it to interact with various biological targets. The presence of methoxy and amine groups can influence the compound’s binding affinity and selectivity, potentially leading to the modulation of specific cellular pathways. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxybenzo[d]thiazol-2-amine: This compound has a similar structure but with methoxy groups at the 5 and 6 positions instead of 5 and 7.

    5,6-Dimethylbenzo[d]thiazol-2-amine: This compound features methyl groups instead of methoxy groups at the 5 and 6 positions.

Uniqueness

5,7-Dimethoxybenzo[d]thiazol-2-amine is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 5 and 7 positions may enhance its potential as a pharmacological agent and its versatility in various chemical reactions compared to its similar counterparts .

Biological Activity

5,7-Dimethoxybenzo[d]thiazol-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2S, with a molecular weight of 210.25 g/mol. The specific positioning of the methoxy groups at the 5 and 7 positions enhances its chemical reactivity and biological activity. The compound belongs to the benzo[d]thiazole class, which is known for diverse pharmacological properties.

The mechanism of action for this compound involves interaction with various biological targets. The presence of methoxy and amine groups can influence binding affinity and selectivity towards specific cellular pathways. Research indicates that the compound may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related thiazole derivatives have demonstrated strong inhibitory effects against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For example, analogs within the aminothiazole family have been reported to inhibit epidermal growth factor receptor (EGFR) kinase with IC50 values in the low nanomolar range, indicating potent anticancer activity .

Structure-Activity Relationships (SAR)

The SAR studies on related compounds have provided insights into how structural modifications can enhance biological activity. The introduction of different substituents on the benzothiazole scaffold significantly affects potency. For example, modifications at the C6 position of the benzothiazole ring have been shown to either enhance or diminish activity against cancer cell lines .

CompoundIC50 (nM)Activity Description
This compoundTBDPotential anticancer agent
2-Aminobenzothiazole analog94.7EGFR inhibitor
2-Aminobenzothiazole with C6 substitution2.49Potent against MCF-7 cells

Case Studies

  • Antiproliferative Activity : A study reported on a series of aminothiazole derivatives where one compound exhibited an IC50 value of 0.94 µM in prion-infected neuroblastoma cells, showcasing its potential as a therapeutic agent .
  • Cytotoxicity Assessment : Research involving 5-methylpyridin-2-yl derivatives indicated that certain modifications led to improved brain penetration and stability, which are crucial for developing effective CNS-active drugs .
  • Mechanistic Studies : Flow cytometry analyses have revealed that certain derivatives induce apoptosis and cell cycle arrest in cancer cells, further supporting their therapeutic potential .

Properties

IUPAC Name

5,7-dimethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-5-3-6-8(7(4-5)13-2)14-9(10)11-6/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMYWSGFZFQJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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